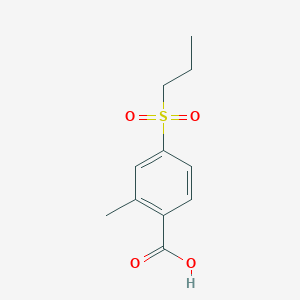
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine
Overview
Description
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine (3-Br-4-DCPA) is a common chemical compound used in a variety of scientific research and laboratory experiments. It is a brominated derivative of the phenyl amine family, and its unique structure makes it a useful tool in a variety of studies.
Scientific Research Applications
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine is used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, as a potential inhibitor of the enzyme cytochrome P450 2C9, which metabolizes drugs in the human body. It has also been used in studies of drug metabolism, as a potential substrate for cytochrome P450 2C9. It has also been used in studies of drug-drug interactions, as a potential inhibitor of the enzyme cytochrome P450 3A4, which metabolizes many drugs in the human body.
Mechanism of Action
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine works by inhibiting the activity of the enzyme cytochrome P450 2C9. Cytochrome P450 2C9 is an enzyme involved in the metabolism of drugs in the human body. 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine binds to the active site of the enzyme, blocking its activity and preventing it from metabolizing drugs.
Biochemical and Physiological Effects
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 2C9, which can lead to an increase in the concentration of certain drugs in the body. It has also been found to inhibit the activity of cytochrome P450 3A4, which can lead to an increase in the concentration of certain drugs in the body.
Advantages and Limitations for Lab Experiments
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, requiring only three steps. Another advantage is that it is relatively stable, with a half-life of approximately 12 hours. One limitation is that it is relatively expensive, costing approximately $100 per gram. Another limitation is that its effects on drug metabolism may not be accurately predicted, as it can inhibit the activity of both cytochrome P450 2C9 and cytochrome P450 3A4.
Future Directions
There are a number of potential future directions for 3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine. One potential direction is further research into its effects on drug metabolism. Another potential direction is further research into its potential as a drug-drug interaction inhibitor. A third potential direction is further research into its potential as an inhibitor of other enzymes involved in drug metabolism. A fourth potential direction is further research into its potential as an inhibitor of other enzymes involved in biochemical and physiological processes. Finally, a fifth potential direction is further research into its potential as an inhibitor of other enzymes involved in drug-drug interactions.
properties
IUPAC Name |
3-bromo-4-(4,4-difluorocyclohexyl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c13-10-7-8(16)1-2-11(10)17-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVKAWHPKBXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





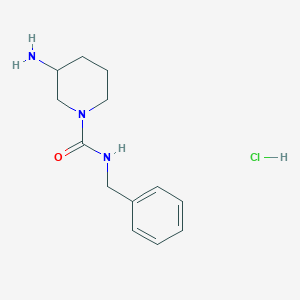
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride](/img/structure/B1486912.png)
![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)
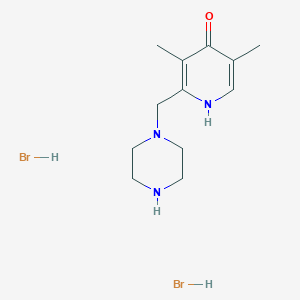
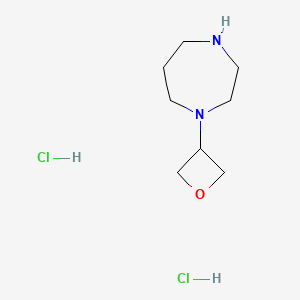
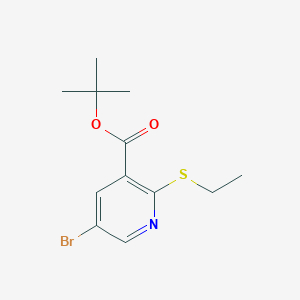




![2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate](/img/structure/B1486929.png)
